
1-O-hexadecyl-2-O-methyl-sn-glycerol
Overview
Description
1-O-palmityl-2-O-methyl-sn-glycerol is an alkylglycerol having palmityl (hexadecyl) and methyl groups located at position2 1 and 2 respectively (the S-enantiomer).
Mechanism of Action
Target of Action
1-O-Hexadecyl-2-O-Methyl-sn-Glycerol, also known as PMG, is a biochemical reagent used in life science research . It primarily targets Protein Kinase C (PKC) in human neutrophils . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
PMG inhibits the activity of PKC in human neutrophils . This inhibition results in the prevention of the respiratory burst induced by both phorbol 12,13-dibutyrate and fMLP . The respiratory burst is a rapid release of reactive oxygen species (ROS) from different types of cells. It is an essential part of the immune response .
Biochemical Pathways
The inhibition of PKC by PMG affects the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell differentiation, proliferation, and immune response . By inhibiting PKC, PMG can modulate these processes, particularly the immune response, as evidenced by the prevention of the respiratory burst .
Result of Action
The primary result of PMG’s action is the inhibition of the respiratory burst in human neutrophils . This can modulate the immune response, potentially reducing inflammation and damage caused by the excessive production of ROS .
Action Environment
The action of PMG, like other biochemical reagents, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the cellular environment. For instance, the storage temperature for PMG is recommended to be 28°C , suggesting that its stability and efficacy could be affected by temperature.
Biochemical Analysis
Biochemical Properties
1-O-hexadecyl-2-O-methyl-sn-glycerol plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase C activity. Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. By inhibiting protein kinase C, this compound can prevent the respiratory burst in human neutrophils, which is induced by phorbol 12,13-dibutyrate and fMLP .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits protein kinase C activity in human neutrophils, resulting in the prevention of the respiratory burst. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on protein kinase C activity suggests that it may play a role in modulating immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of protein kinase C. This inhibition occurs through the binding of the compound to the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This action can lead to changes in gene expression and cellular function, particularly in immune cells such as neutrophils .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase C activity without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of lipids. The compound’s inhibition of protein kinase C can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in research applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its ability to inhibit protein kinase C and modulate cellular processes .
Properties
IUPAC Name |
(2S)-3-hexadecoxy-2-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs in inhibiting cancer cell growth?
A1: While the exact mechanism remains under investigation, research suggests that this compound and its glycosylated analogs (GAELs) may exert their antiproliferative effects through different pathways than the well-known alkylphosphocholines and alkyllysophospholipids. [] This distinction points towards a unique mechanism for this group of ether lipids. One study found that 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), a related compound, inhibits diacylglycerol kinase (DGK) in WEHI-3B cells, suggesting a potential role in disrupting lipid signaling pathways. []
Q2: How does the structure of this compound-based glycosides influence their antitumor activity?
A2: Studies have demonstrated a structure-activity relationship for GAELs, with modifications to the monosaccharide residue at the sn-3 position significantly impacting their efficacy. [] For example, 1-O-hexadecyl-2-O-methyl-3-O-(2'-deoxy-beta-D-arabino-hexopyranosyl)-sn-glycerol exhibits greater potency against MCF-7 breast cancer cells, including the drug-resistant MCF-7/adriamycin line, compared to the parent compound ET-18-OCH3 (edelfosine). [] This highlights the importance of the sugar moiety in determining the biological activity of these compounds.
Q3: Can you describe the synthesis of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol and its conversion to the corresponding amino derivative?
A3: 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol is synthesized by reacting 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride with this compound, followed by deacetylation using methanolic hydrolysis. [] Subsequent removal of the N-acetyl group via hydrolysis with ethanolic potassium hydroxide yields the amino derivative, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol. []
Q4: How does this compound impact arachidonic acid metabolism in macrophages?
A4: Studies using ET-18-O-CH3 (a related alkylphosphocholine) and this compound in rat peritoneal macrophages show that these compounds, particularly ET-18-O-CH3, influence arachidonic acid incorporation into cellular lipids and its subsequent release as eicosanoids and fatty acids. [] This suggests a potential role for these compounds in modulating inflammatory processes.
Q5: Are there stereoselective methods for synthesizing this compound-based glycerolipids?
A5: Yes, stereoselective synthesis of β-D-maltosyl- and β-D-lactosyl-glycerolipids linked to this compound can be achieved by reacting the glycerol derivative with peracetylated disaccharide α-phosphoramidates (lactosyl or maltosyl) in the presence of trimethylsilyl triflate and molecular sieves. [] This approach offers good control over the stereochemistry of the resulting glycosidic linkage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


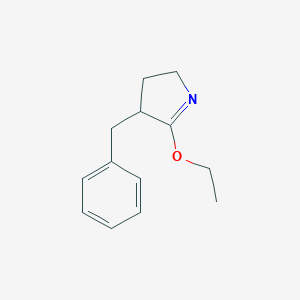
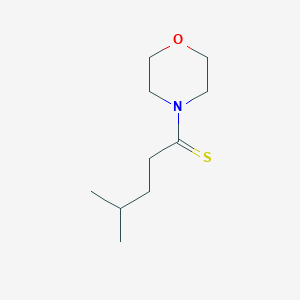
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

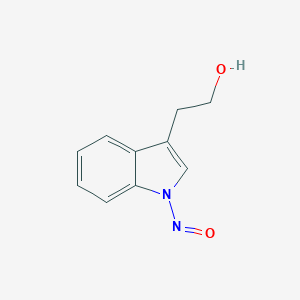
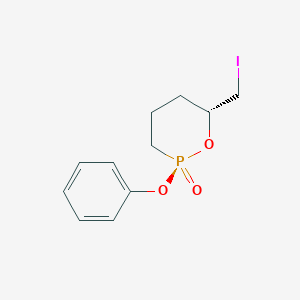
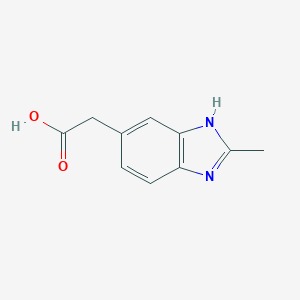
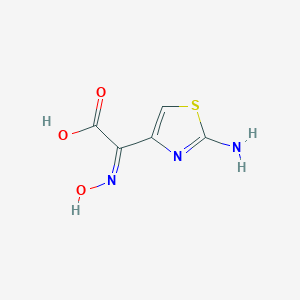

![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
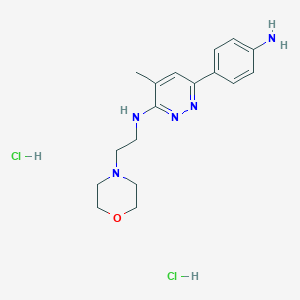
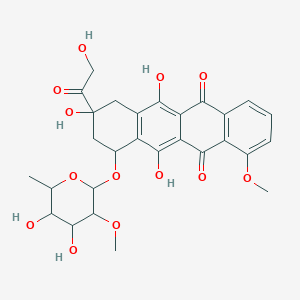
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
